

Technical Support Center: AL002 Clinical Trial Analysis

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Compound of Interest

Compound Name: AL002
Cat. No.: B15613663

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This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals examining the outcomes of the **AL002** Phase 2 (INVOKE-2) clinical trial.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the **AL002** Phase 2 (INVOKE-2) clinical trial?

The **AL002** Phase 2 INVOKE-2 trial failed because it did not meet its primary endpoint. Specifically, **AL002** did not demonstrate a statistically significant slowing of clinical progression in patients with early Alzheimer's disease compared to placebo.^{[1][2][3]}

The primary efficacy measure was the change in the Clinical Dementia Rating Sum of Boxes (CDR®-SB) score.^{[2][4]} In addition to failing the primary endpoint, the trial also showed no therapeutic benefit on key secondary endpoints, which included other clinical, functional, and biomarker outcomes.^{[1][2][5]} Imaging data from amyloid PET scans also found no treatment-related reduction in brain amyloid levels.^{[3][4][6]}

Table 1: Summary of Key Efficacy and Biomarker Endpoints

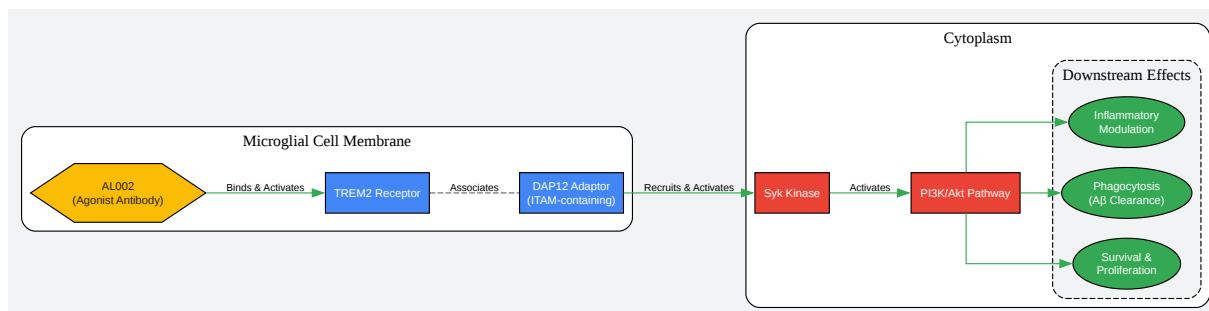
Endpoint Category	Specific Endpoint	Result
Primary Clinical Endpoint	Clinical Dementia Rating Sum of Boxes (CDR®-SB)	No significant slowing of disease progression.
Secondary Endpoints	Clinical and Functional Outcomes	No treatment effects favored AL002.
Biomarker Endpoints	Alzheimer's Fluid Biomarkers	No significant effects favoring AL002.[3]
Imaging Endpoints	Amyloid PET Imaging	No treatment-related reduction in brain amyloid levels.[3]

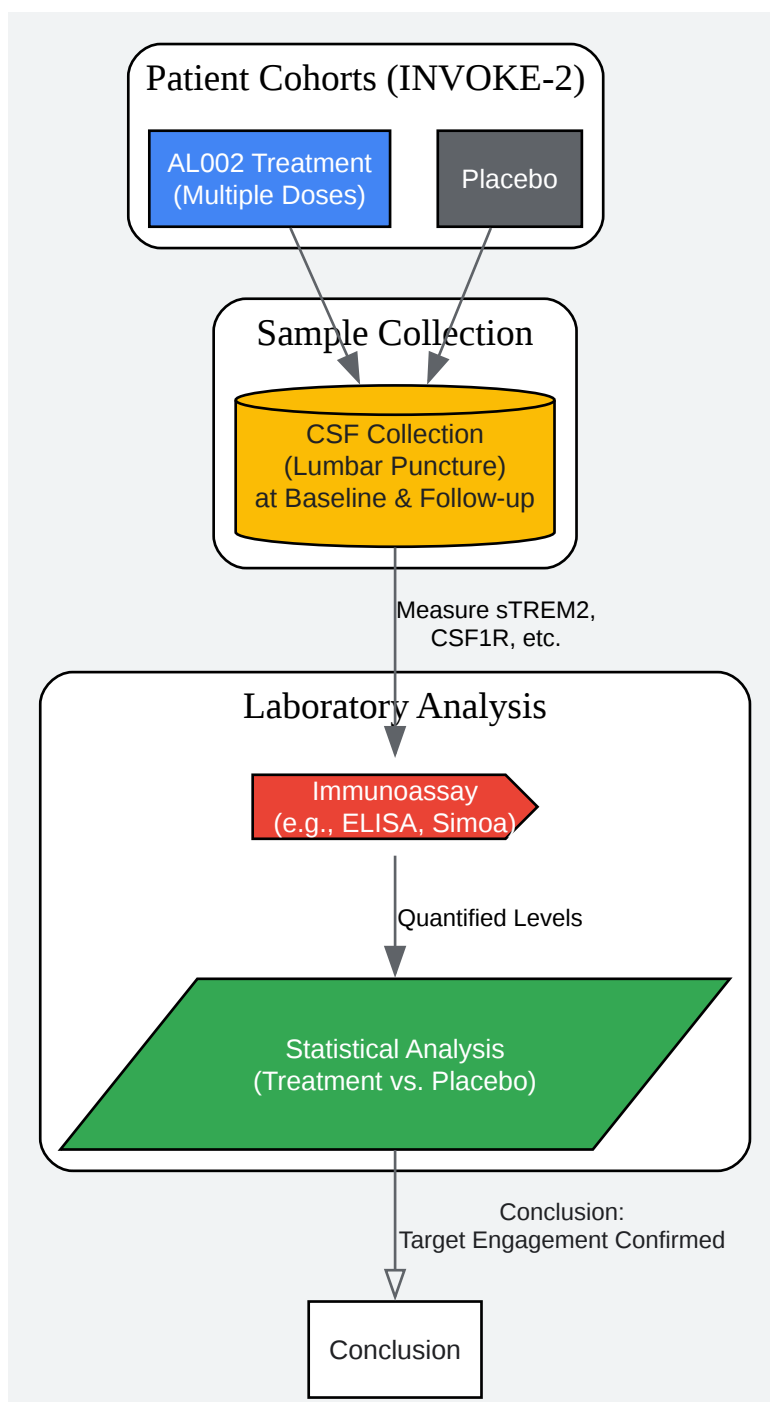
Q2: What was the intended mechanism of action for AL002, and what is the underlying signaling pathway?

AL002 is a humanized monoclonal IgG1 antibody designed to function as an agonist for the Triggering Receptor Expressed on Myeloid cells-2 (TREM2).[1][7][8] TREM2 is a receptor located on the surface of microglia, the primary immune cells of the brain.[9][10] In Alzheimer's disease, genetic variants that impair TREM2 function are associated with a significantly increased risk of developing the disease.[7][9]

The therapeutic hypothesis was that by activating TREM2, **AL002** would stimulate microglial cells to enhance their protective functions. These functions include promoting microglial proliferation and survival, and increasing the phagocytosis (clearance) of pathological proteins such as amyloid- β (A β) oligomers and plaques.[8][11][12]

The activation of TREM2 initiates a downstream signaling cascade. Upon binding to a ligand or an agonist antibody like **AL002**, TREM2 associates with the adaptor protein DAP12. This leads to the phosphorylation of ITAM motifs on DAP12, which in turn recruits and activates Spleen Tyrosine Kinase (Syk). Activated Syk initiates further downstream signaling, including the PI3K/Akt pathway, to modulate microglial function.[11][12]





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